2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester
Description
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a brominated aromatic ester with the molecular formula C₁₃H₁₅BrO₂. It features a bromomethyl (-CH₂Br) substituent on the para position of a phenyl ring attached to a 2-methylpropionic acid ethyl ester backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized polymers.
Synthesis: The compound is synthesized via nucleophilic substitution or esterification reactions. For instance, 2-(4-(bromomethyl)phenyl)propionic acid can be reacted with ethanol under reflux in the presence of a catalyst (e.g., H₂SO₄) to yield the ethyl ester derivative . Alternative routes involve bromination of pre-formed esters, as seen in the synthesis of related bromophenyl compounds .
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKUWQBZLJGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), notably Loxoprofen Sodium, which is used for pain relief and inflammation reduction. The bromomethyl group enhances the compound's reactivity, allowing for effective transformations into biologically active molecules.
Synthesis of Other Drug Candidates
- Beyond Loxoprofen, 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is utilized in synthesizing various other pharmaceutical compounds. For example, it has been employed in the production of unsymmetrical 5-Phenyl-1,3,4-Oxadiazoles, achieving high yields (up to 93%) in specific reactions. These oxadiazoles have potential applications in anti-inflammatory therapies.
Biological Activity
- Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. The lipophilicity imparted by the bromomethyl substituent enhances its bioavailability and interaction with biological targets, making it suitable for further development in medicinal chemistry.
Analytical Chemistry Applications
Boronic Acid Derivatives
- The compound can be transformed into boronic acids, which are increasingly utilized in sensing applications. These boronic acids interact with diols and strong Lewis bases, leading to their utility in various analytical methods for detecting biological molecules.
Detection Methods
- The interactions of boronic acids derived from this compound allow for sensitive detection methods at the interface of sensing materials or within bulk samples. This capability is particularly valuable in biochemical assays and environmental monitoring.
Material Science Applications
Synthesis of Functionalized Materials
- This compound can also be used to synthesize functionalized materials such as triazole-tethered isatin–coumarin hybrids. These hybrids have been screened for various biological properties, indicating their potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Variations
Halogen-Substituted Derivatives
- Clofibrate [2-(p-chlorophenoxy)-2-methyl-propionic acid ethyl ester]: Structure: Chlorophenoxy group instead of bromomethylphenyl. Properties: Clofibrate is a hypolipidemic agent, whereas the bromomethyl derivative lacks direct therapeutic use but serves as a synthetic precursor. The electron-withdrawing bromine in the target compound enhances reactivity in SN2 reactions compared to chlorine . Applications: Clofibrate is used clinically, while the bromomethyl derivative is employed in polymer chemistry (e.g., RAFT polymerization) .
- Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate: Structure: Chlorophenoxy substituent at the meta position. Reactivity: The meta-substitution reduces steric hindrance compared to para-bromomethyl, facilitating nucleophilic aromatic substitution. Molecular weight: 242.70 g/mol .
Bromophenyl vs. Bromomethylphenyl Esters
- Ethyl 2-(4-bromophenyl)-2-methylpropanoate: Structure: Bromine directly attached to the phenyl ring (C-Br bond) instead of a bromomethyl group. Molecular weight: 285.17 g/mol (vs. 297.17 g/mol for the bromomethyl derivative) .
- Methyl 2-(4-bromophenyl)-2-methylpropanoate: Structure: Methyl ester instead of ethyl ester. Physicochemical Properties: Lower molecular weight (271.14 g/mol) and higher volatility compared to the ethyl ester .
Ester Group Modifications
Methyl vs. Ethyl Esters
Methyl [4-(bromomethyl)phenyl]acetate :
- Ethyl 2-(3-formylphenoxy)-2-methylpropanoate: Structure: Formylphenoxy substituent introduces aldehyde functionality. Reactivity: The aldehyde group enables condensation reactions, unlike the bromomethyl derivative. Molecular weight: 236.26 g/mol .
Complex Derivatives and Hybrid Structures
- 2-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]propionic acid ethyl ester: Structure: Incorporates a pyrrole ring. Applications: Potential use in medicinal chemistry due to the heterocyclic moiety. Molecular weight: 336.23 g/mol .
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester :
Data Table: Key Comparative Properties
Biological Activity
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological relevance.
Synthesis
The synthesis of this compound involves several steps. Initially, 2-(4-methylphenyl)propionic acid is brominated to yield the bromomethyl derivative. The reaction typically employs bromine in an organic solvent like ethyl acetate, followed by purification through recrystallization. The overall yield of this compound can reach up to 79% .
Antiinflammatory Properties
The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicate that derivatives of 2-(4-bromomethyl-phenyl)-2-methyl-propionic acid exhibit significant inhibition of both COX-1 and COX-2 enzymes. This suggests potential applications as nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that the compound possesses antimicrobial properties against various bacterial strains. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacterial strains suggest that the compound could be a candidate for further development as an antimicrobial agent .
Antioxidant Activity
In addition to its anti-inflammatory and antimicrobial properties, studies have also reported antioxidant activities associated with this compound. The ability to scavenge free radicals can contribute to its therapeutic effects in oxidative stress-related diseases .
Study on COX Inhibition
A study focused on synthesizing various 2-phenylpropionic acid derivatives, including the bromomethyl variant, evaluated their COX inhibitory activities. Results indicated that specific substitutions on the phenyl ring significantly enhanced COX-2 selectivity, making these derivatives promising leads for developing selective anti-inflammatory agents .
Antimicrobial Evaluation
In a comparative study of various synthesized compounds, this compound exhibited potent antimicrobial activity with MIC values lower than those of standard antibiotics against resistant strains of bacteria. This highlights its potential as a novel antibiotic agent .
Data Summary
| Biological Activity | Effect | MIC Values |
|---|---|---|
| COX-1 Inhibition | Significant | Not specified |
| COX-2 Inhibition | Significant | Not specified |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | <0.5 mg/dL |
| Antioxidant Activity | Positive effect on free radical scavenging | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
